6-imino-3-methyl-7H-purin-2-amine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-imino-3-methyl-7H-purin-2-amine typically involves the methylation of adenine. One common method is the reaction of adenine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems is common in industrial settings to optimize the production process .
Chemical Reactions Analysis
Types of Reactions: 6-Imino-3-methyl-7H-purin-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like halides and amines are employed under basic conditions.
Major Products: The major products formed from these reactions include various substituted purines and their derivatives, which have significant biological and chemical applications .
Scientific Research Applications
6-Imino-3-methyl-7H-purin-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound serves as a biomarker for DNA damage caused by methylating agents.
Industry: It is used in the production of pharmaceuticals and as a research tool in various biochemical assays.
Mechanism of Action
The mechanism of action of 6-imino-3-methyl-7H-purin-2-amine involves its interaction with DNA. It can be incorporated into DNA strands, leading to mutations and interference with DNA replication. This property makes it a valuable tool in studying DNA repair mechanisms and developing anticancer therapies. The compound targets specific enzymes involved in DNA synthesis and repair, disrupting their normal function .
Comparison with Similar Compounds
Adenine: The parent compound of 6-imino-3-methyl-7H-purin-2-amine, lacking the methyl group at the 7th position.
Guanine: Another purine base with different functional groups, leading to distinct biological roles.
Hypoxanthine: A naturally occurring purine derivative involved in nucleotide metabolism.
Uniqueness: The presence of the methyl group at the 7th position in this compound distinguishes it from other purine derivatives. This modification significantly alters its chemical reactivity and biological interactions, making it a unique and valuable compound in various research fields .
Properties
Molecular Formula |
C6H8N6 |
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Molecular Weight |
164.17 g/mol |
IUPAC Name |
6-imino-3-methyl-7H-purin-2-amine |
InChI |
InChI=1S/C6H8N6/c1-12-5-3(9-2-10-5)4(7)11-6(12)8/h2H,1H3,(H,9,10)(H3,7,8,11) |
InChI Key |
QPSZUZITXFUFGD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=N)N=C1N)NC=N2 |
Origin of Product |
United States |
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